Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 It is characterized by the presence of a piperidine ring, a cyclopropyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with cyclopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar in structure but lacks the aminopropanoyl group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of a cyclopropyl group.
Tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate: Features an aminophenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H31N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)20(14-7-8-14)11-13-6-5-9-19(10-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3 |
InChI Key |
NSCULTFJGXIHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
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